molecular formula C18H14N4O2S3 B2916243 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 394232-06-5

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2916243
CAS No.: 394232-06-5
M. Wt: 414.52
InChI Key: JWXYBAFMSGPUFH-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and a benzothiazole-sulfanyl-acetamide moiety at position 2. This structure combines pharmacophoric elements of 1,3,4-thiadiazole (known for antimicrobial, anticancer, and anticonvulsant properties) and benzothiazole (associated with kinase inhibition and CNS activity) . Notably, this compound demonstrated 100% effectiveness in anticonvulsant activity via the maximal electroshock (MES) method, outperforming phenytoin as a reference standard . Its design leverages hydrophobic interactions from the benzothiazole domain and hydrogen-bonding capabilities of the acetamide linkage, critical for target engagement .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c1-24-12-8-6-11(7-9-12)16-21-22-17(27-16)20-15(23)10-25-18-19-13-4-2-3-5-14(13)26-18/h2-9H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYBAFMSGPUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

C16H14N2O2S2\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2\text{S}_2

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate benzothiazole and thiadiazole moieties. Various synthetic pathways have been explored to optimize yield and purity, including:

  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques

These methods have been reported to yield compounds with varying degrees of biological activity against different pathogens and cancer cell lines .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. The compound has shown promising results against various bacterial strains. Notably, it demonstrated significant antibiofilm activity, outperforming standard antibiotics such as cefadroxil at comparable concentrations .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 μg/mL
Escherichia coli50 μg/mL
Pseudomonas aeruginosa30 μg/mL

Anticancer Activity

The anticancer properties of benzothiazole derivatives are well-documented. The compound exhibited cytotoxic effects against several cancer cell lines with IC50 values indicating significant activity:

  • IC50 against MCF-7 (breast cancer) : 5.91 μM
  • IC50 against HCT-116 (colon cancer) : 9.94 μM

These values suggest that the compound is not only effective but also potentially less toxic to normal cells compared to traditional chemotherapeutic agents .

Table 2: Cytotoxicity Profile of the Compound

Cell LineIC50 (μM)Comparison with Sorafenib (IC50)
MCF-75.91Comparable (5.47)
HCT-1169.94Higher than Sorafenib
SK-Hep-112.34Moderate inhibition

The mechanism by which this compound exerts its biological effects involves the inhibition of critical enzymes associated with cancer cell proliferation and survival. Notably, it has been shown to inhibit BRAF and VEGFR-2 kinases, which are pivotal in tumor growth and angiogenesis respectively . Molecular docking studies suggest that the compound binds effectively to these targets, leading to cell cycle arrest at the G2-M phase.

Case Studies

Several case studies have documented the efficacy of similar benzothiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains.
  • Case Study on Anticancer Potential : Clinical trials using benzothiazole derivatives showed a marked reduction in tumor size among patients with late-stage cancers when combined with traditional therapies.

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxyphenyl group in the target compound likely enhances electron donation and metabolic stability compared to electron-withdrawing groups (e.g., 4-chlorophenyl) .
  • Benzylthio and phenoxy substituents (e.g., 5m) improve synthetic yields (>80%) but may shift activity toward antimicrobial or cytotoxic pathways .

Modifications to the Acetamide-Bearing Side Chain

The acetamide linker’s substituents influence target selectivity and potency:

Compound Name Acetamide Substituent Activity Profile Reference
Target Compound 1,3-Benzothiazol-2-ylsulfanyl High anticonvulsant activity (100% MES)
N-(3-chlorophenyl)-2-[[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]thio]acetamide Benzylsulfanyl Structural analog; anticancer activity against glioblastoma (U87)
N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) 6-Nitrobenzothiazole 86.52% Akt inhibition; apoptosis induction in C6 glioma cells
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) 2-Fluorophenoxy IC50 = 1.8 µM (Caco-2 cells); superior cytotoxicity vs. 5-FU

Key Observations :

  • The benzothiazole-sulfanyl group in the target compound may enhance blood-brain barrier penetration, critical for anticonvulsant efficacy .
  • Nitrobenzothiazole derivatives (e.g., compound 8) show strong Akt inhibition, suggesting that electron-withdrawing groups favor kinase-targeted apoptosis .

Mechanistic and Pharmacological Insights

Anticonvulsant Activity

The target compound’s 100% effectiveness in the MES model surpasses analogs like 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide, which shares a benzothiazole-thiadiazole scaffold but incorporates a nitro group. This highlights the 4-methoxyphenyl group’s role in enhancing seizure protection, possibly via sodium channel modulation .

Anticancer and Kinase Inhibition

While the target compound lacks reported anticancer data, structural analogs demonstrate diverse mechanisms:

  • Compound 8 inhibits Akt by forming π-π interactions and hydrogen bonds with the kinase domain .
  • N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives exhibit dual inhibition of Abl/Src tyrosine kinases, critical for leukemia and glioblastoma .

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